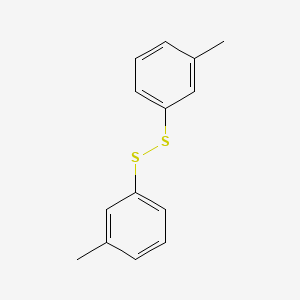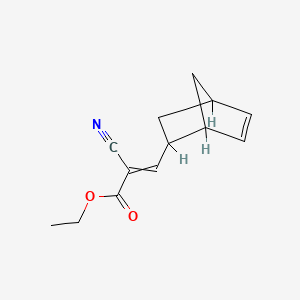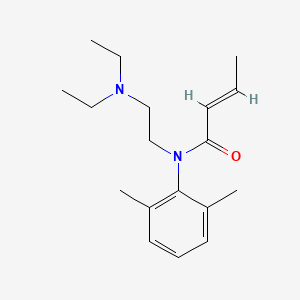![molecular formula C11H16O3S B14703047 [4-(Methanesulfonyl)butoxy]benzene CAS No. 18225-53-1](/img/structure/B14703047.png)
[4-(Methanesulfonyl)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Methanesulfonyl)butoxy]benzene: is an organic compound with the molecular formula C11H16O3S. It features a benzene ring substituted with a butoxy group and a methanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methanesulfonyl)butoxy]benzene typically involves the reaction of 4-hydroxybutylbenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: [4-(Methanesulfonyl)butyl]benzene.
Substitution: Corresponding amines or thiols.
Scientific Research Applications
Chemistry:
Organic Synthesis: [4-(Methanesulfonyl)butoxy]benzene is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential pharmacological activities.
Biochemical Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry:
Mechanism of Action
The mechanism of action of [4-(Methanesulfonyl)butoxy]benzene involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, influencing their structure and function . The compound’s effects are mediated through pathways involving sulfonation and subsequent biochemical transformations .
Comparison with Similar Compounds
[4-(Methanesulfonyl)phenoxy]benzene: Similar structure but with a phenoxy group instead of a butoxy group.
[4-(Methanesulfonyl)butyl]benzene: Lacks the oxygen atom in the butoxy group.
Uniqueness:
Properties
CAS No. |
18225-53-1 |
|---|---|
Molecular Formula |
C11H16O3S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
4-methylsulfonylbutoxybenzene |
InChI |
InChI=1S/C11H16O3S/c1-15(12,13)10-6-5-9-14-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
KCWXYARUIGVJMC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato](/img/structure/B14702969.png)
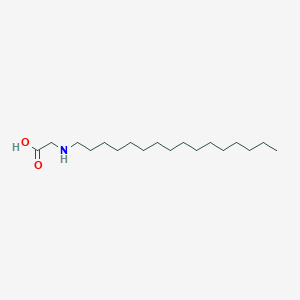
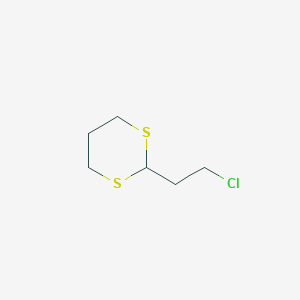

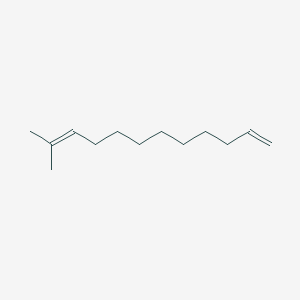
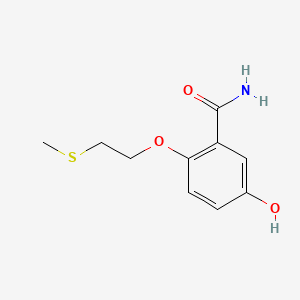
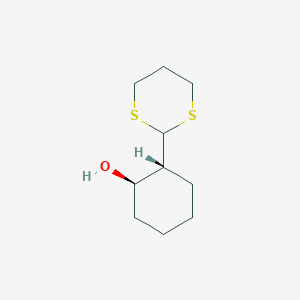
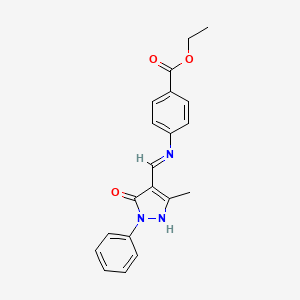
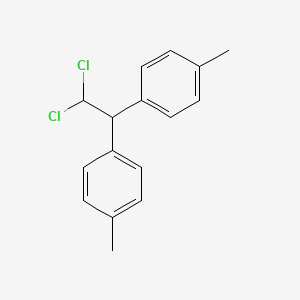
![ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14703024.png)
![4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide](/img/structure/B14703033.png)
